molecular formula C13H10N2O5 B14314591 1-Nitro-2-[(2-nitrophenoxy)methyl]benzene

1-Nitro-2-[(2-nitrophenoxy)methyl]benzene

Cat. No.: B14314591
M. Wt: 274.23 g/mol
InChI Key: MFYGCGXEQDTJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-2-[(2-nitrophenoxy)methyl]benzene is an organic compound with the molecular formula C20H16N2O6 It is a nitroaromatic compound, characterized by the presence of nitro groups (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-2-[(2-nitrophenoxy)methyl]benzene typically involves the nitration of a suitable precursor. One common method is the nitration of 2-[(2-nitrophenoxy)methyl]benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-[(2-nitrophenoxy)methyl]benzene undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 1-amino-2-[(2-aminophenoxy)methyl]benzene.

    Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or further nitrated compounds.

Scientific Research Applications

1-Nitro-2-[(2-nitrophenoxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-2-[(2-nitrophenoxy)methyl]benzene involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-2-[(2-nitrophenoxy)methyl]benzene: Characterized by two nitro groups and a phenoxy methyl linkage.

    1-Nitro-2-[(2-aminophenoxy)methyl]benzene: Similar structure but with amino groups instead of nitro groups.

    1-Nitro-2-[(2-hydroxyphenoxy)methyl]benzene: Similar structure but with hydroxyl groups instead of nitro groups.

Uniqueness

This compound is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups make the compound more electron-deficient, enhancing its ability to participate in electrophilic and nucleophilic reactions.

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

1-nitro-2-[(2-nitrophenoxy)methyl]benzene

InChI

InChI=1S/C13H10N2O5/c16-14(17)11-6-2-1-5-10(11)9-20-13-8-4-3-7-12(13)15(18)19/h1-8H,9H2

InChI Key

MFYGCGXEQDTJHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.